

DPTIP Hydrochloride: A Technical Guide to its Discovery and Development

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Compound of Interest		
Compound Name:	DPTIP hydrochloride	
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Abstract

DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) hydrochloride is a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme pivotal in the biogenesis of extracellular vesicles (EVs).[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of DPTIP and its prodrugs. It details the experimental protocols utilized in its evaluation and presents key quantitative data in a structured format. Visual diagrams of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential, particularly in neurodegenerative and oncologic diseases where EV-mediated communication is pathogenic.[1]

Discovery

DPTIP was identified through an extensive high-throughput screening campaign of over 365,000 compounds from the National Center for Advancing Chemical Sciences (NCATS) chemical library.[1][3] The screening was conducted against human nSMase2, revealing DPTIP as a highly potent inhibitor.[1][3]

Mechanism of Action



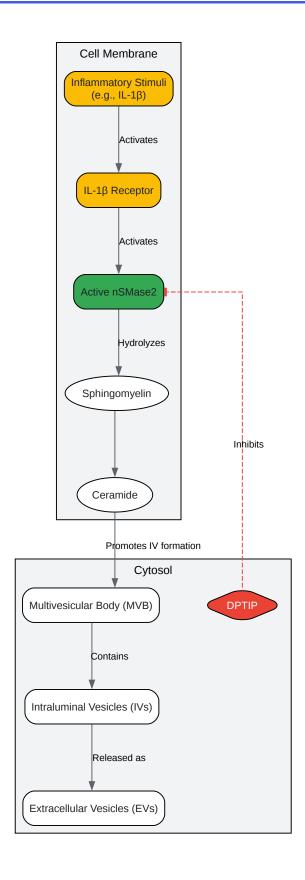




DPTIP functions as a non-competitive inhibitor of nSMase2.[1] The enzyme nSMase2 is a key regulator of EV biogenesis.[4] It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[5] The resulting increase in ceramide concentration within the multivesicular bodies (MVBs) is crucial for the formation of intraluminal vesicles (IVs) and the subsequent budding of EVs.[6][7] By inhibiting nSMase2, DPTIP effectively blocks this pathway, leading to a reduction in EV release.[6][7] This mechanism is particularly relevant in pathological conditions such as brain injury and inflammation, where astrocyte-derived EVs can carry signaling molecules that exacerbate the inflammatory response.[3][6]

Signaling Pathway





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Caption: DPTIP's mechanism of action in inhibiting nSMase2-mediated EV biogenesis.



Pharmacokinetics and Prodrug Development

Despite its high potency, DPTIP exhibited poor pharmacokinetic properties, including a short half-life of less than 30 minutes and low oral bioavailability of less than 5% in mice.[8][9] These limitations hindered its potential for clinical development. To address this, a series of prodrugs were synthesized by masking the phenolic hydroxyl group of DPTIP.[4][10] This strategy aimed to improve metabolic stability, oral absorption, and brain penetration.[4]

One of the most successful prodrugs, designated P18, features a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety.[4][10] When administered orally, P18 demonstrated a more than four-fold increase in both plasma and brain exposure compared to DPTIP.[4][10] It also significantly extended the half-life of DPTIP to approximately 2 hours.[4][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for DPTIP and its prodrug, P18.

Table 1: In Vitro Activity of DPTIP

Parameter	Value	Reference
nSMase2 IC50	30 nM	[2][4][10][11]
Acid Sphingomyelinase IC50	>100 μM	[12]
Alkaline Phosphatase IC50	>100 μM	[12]
West Nile Virus EC50 (Vero cells)	0.26 μΜ	[12]
West Nile Virus EC50 (HeLa cells)	2.81 μΜ	[12]
Zika Virus EC50 (Vero cells)	1.56 μΜ	[12]
Zika Virus EC50 (HeLa cells)	1.84 μΜ	[12]

Table 2: Pharmacokinetic Parameters of DPTIP and Prodrug P18 in Mice



Compoun d	Dose & Route	t1/2	AUC0-t (plasma)	AUC0-t (brain)	Brain/Pla sma Ratio (AUC)	Referenc e
DPTIP	10 mg/kg IP	<0.5 h	-	-	0.26	[1][3]
DPTIP	10 mg/kg PO	~0.5 h	-	-	-	[4]
Prodrug P18	10 mg/kg PO	~2 h	1047 pmol·h/mL	247 pmol·h/g	-	[4][10][13]

Experimental Protocols Human Recombinant nSMase2 Enzyme Activity Assay

This cell-free assay was developed for the high-throughput screening that led to the discovery of DPTIP.

- Enzyme Preparation: Cells expressing human nSMase2 are grown to confluency, harvested, and lysed via sonication in a buffer containing Tris-HCl, EDTA, sucrose, and protease inhibitors.[6] The protein concentration of the cell lysate is determined using a bicinchoninic acid (BCA) assay.[6]
- Assay Procedure: The assay is performed in a 1536-well plate format. The reaction mixture
 includes the enzyme lysate, a fluorescent substrate (e.g., Amplex Red), and the test
 compound (DPTIP or other potential inhibitors). The reaction is initiated by the addition of
 sphingomyelin.
- Detection: The fluorescence generated by the enzymatic reaction is measured over time
 using a plate reader. The rate of reaction is calculated, and the inhibitory activity of the test
 compounds is determined by comparing the reaction rates in the presence and absence of
 the compound.

In Vivo Mouse Model of Brain Injury and Inflammation

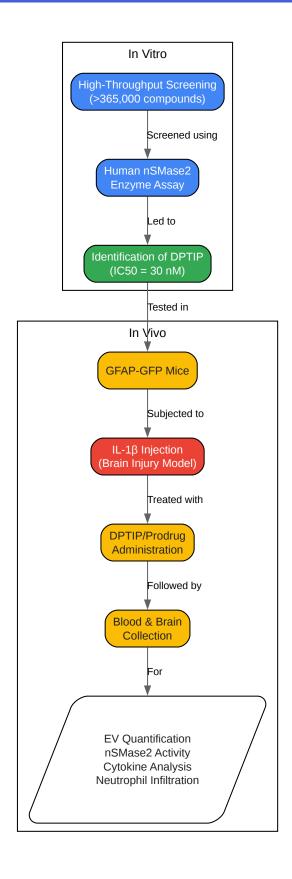


This model is used to evaluate the in vivo efficacy of DPTIP and its prodrugs.

- Animal Model: GFAP-GFP mice are used, which express Green Fluorescent Protein (GFP)
 under the control of the glial fibrillary acidic protein (GFAP) promoter. This allows for the
 specific tracking of astrocyte-derived EVs.
- Induction of Inflammation: A localized brain inflammation is induced by a stereotactic intrastriatal injection of interleukin-1β (IL-1β).[3]
- Drug Administration: DPTIP (10 mg/kg) or its prodrug is administered via intraperitoneal (IP) or oral (PO) route prior to the IL-1β injection.[3][11]
- Sample Collection: At specified time points (e.g., 2 and 24 hours post-injection), blood and brain tissue are collected.
- Analysis:
 - EV Quantification: GFP-labeled EVs in the plasma are quantified to measure the extent of astrocyte-derived EV release.[4]
 - nSMase2 Activity: nSMase2 activity in brain tissue lysates is measured to assess target engagement.[4]
 - Cytokine Levels: Levels of inflammatory cytokines in the liver are measured to evaluate the systemic inflammatory response.[12]
 - Immune Cell Infiltration: The infiltration of immune cells (e.g., neutrophils) into the brain is quantified to assess the extent of secondary tissue damage.[3][12]

Experimental Workflow Diagram





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Caption: Workflow for the discovery and in vivo evaluation of DPTIP.



Conclusion

DPTIP hydrochloride is a first-in-class, potent, and selective inhibitor of nSMase2. While its inherent pharmacokinetic properties present a challenge for clinical development, the successful design of orally bioavailable and brain-penetrant prodrugs has revitalized its therapeutic potential. The data presented in this guide underscore the promise of DPTIP and its derivatives as novel therapeutic agents for a range of diseases driven by pathological EV signaling. Further preclinical and clinical investigations are warranted to fully elucidate its safety and efficacy profiles in various disease models.

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